molecular formula C16H15ClN4O2 B2373827 N-(2-chlorobenzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396875-58-3

N-(2-chlorobenzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No. B2373827
CAS RN: 1396875-58-3
M. Wt: 330.77
InChI Key: FJAVVZPOERLMNL-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, also known as AZD-8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. AZD-8055 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders.

Scientific Research Applications

Synthesis and Antimicrobial Screening

A novel series of 2-azetidinones derived from pyrazin dicarboxylic acid were synthesized, including compounds related to "N-(2-chlorobenzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide". These compounds were obtained through a cycloaddition reaction and demonstrated significant antibacterial and antifungal activities. The synthesis involved starting with pyrazine-2,3-dicarboxylic acid, converting it to diester, and then proceeding through several steps to yield the desired 2-azetidinones. The antimicrobial efficacy of these compounds was highlighted, showing their potential in developing new antimicrobial agents (Ayyash & Habeeb, 2019).

Antimycobacterial and Antibacterial Evaluation

Another study focused on the synthesis of 3-substituted N-benzylpyrazine-2-carboxamide derivatives, which are structurally related to the compound . These derivatives were synthesized as positional isomers and tested against four mycobacterial strains. Two compounds, in particular, showed significant effectiveness against Mycobacterium tuberculosis. The study also evaluated the antibacterial activity of these compounds, with one demonstrating notable activity against Staphylococcus aureus and Staphylococcus epidermidis. The findings suggested the potential of these compounds in antimycobacterial and antibacterial therapies (Semelková et al., 2017).

Exploration of Enaminones and Pyrazoles

In a study exploring enaminones as building blocks for synthesizing substituted pyrazoles, novel compounds containing N-arylpyrazole were synthesized, demonstrating significant antitumor and antimicrobial activities. The study illustrates the versatility of enaminones in constructing various heterocyclic compounds with potential biological applications. The synthesized compounds were tested for cytotoxic effects against human breast and liver carcinoma cell lines, showing promising results comparable to standard treatments (Riyadh, 2011).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c17-13-4-2-1-3-11(13)7-20-15(22)12-9-21(10-12)16(23)14-8-18-5-6-19-14/h1-6,8,12H,7,9-10H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAVVZPOERLMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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